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angiogenin, methionyl-(-1)- - 120298-94-4

angiogenin, methionyl-(-1)-

Catalog Number: EVT-1508562
CAS Number: 120298-94-4
Molecular Formula: C7H6N4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Angiogenin, specifically methionyl-(-1)-angiogenin, is a significant protein that exhibits both angiogenic and ribonucleolytic activities. It is categorized as a member of the ribonuclease family, primarily involved in promoting blood vessel formation and influencing cellular growth through its enzymatic functions. Methionyl-(-1)-angiogenin is distinguished by its N-terminal methionine residue, which can affect its biological activity and stability.

Source

Angiogenin is primarily produced in the liver and secreted into the bloodstream. It has been isolated from various human tissues, indicating its widespread expression across different cell types. The protein can also be synthesized using recombinant DNA technology, particularly through expression systems such as Escherichia coli .

Classification

Methionyl-(-1)-angiogenin falls under the classification of enzymes known as ribonucleases, which catalyze the degradation of RNA. It is specifically categorized as a type of angiogenic factor due to its role in stimulating new blood vessel formation .

Synthesis Analysis

Methods

The synthesis of methionyl-(-1)-angiogenin can be achieved through recombinant DNA technology. A synthetic gene encoding the protein is inserted into a vector for expression in Escherichia coli. The modified E. coli strain utilizes a trp promoter to facilitate the production of the protein. Following expression, the protein is typically isolated in an insoluble form and purified using techniques such as cation-exchange chromatography and reversed-phase high-performance liquid chromatography (HPLC) .

Technical Details

The purification process involves several steps:

  • Reduction/Solubilization: The expressed protein is reduced to break disulfide bonds and solubilized.
  • Reoxidation: After solubilization, the protein is reoxidized to restore its native disulfide bonds.
  • Purification: The final purification step ensures that the methionyl-(-1)-angiogenin obtained is homogeneous and active.
Molecular Structure Analysis

Structure

Methionyl-(-1)-angiogenin has a complex three-dimensional structure characterized by several key features:

  • Disulfide Bonds: The protein contains multiple disulfide bonds that are crucial for its stability and function.
  • Active Site: The ribonucleolytic activity is attributed to specific residues within its structure that facilitate RNA binding and cleavage.

Data

The molecular weight of methionyl-(-1)-angiogenin is approximately 14 kDa, and it consists of 125 amino acids. Its structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate detailed conformational characteristics .

Chemical Reactions Analysis

Reactions

Methionyl-(-1)-angiogenin participates in various biochemical reactions:

  • Ribonucleolytic Activity: It cleaves RNA molecules, particularly tRNA, which can lead to the generation of smaller RNA fragments.
  • Angiogenic Activity: The protein stimulates endothelial cell proliferation and migration, promoting angiogenesis.

Technical Details

The enzymatic activity of methionyl-(-1)-angiogenin can be measured using assays that assess RNA degradation or cell proliferation in vitro. For instance, treatment with increasing concentrations of methionyl-(-1)-angiogenin has been shown to inhibit protein synthesis in cell-free systems .

Mechanism of Action

Process

The mechanism by which methionyl-(-1)-angiogenin exerts its effects involves several steps:

  1. Nuclear Translocation: Following stimulation, methionyl-(-1)-angiogenin translocates to the nucleus.
  2. Ribosomal RNA Transcription: It enhances ribosomal RNA transcription by promoting the assembly of the RNA polymerase I pre-initiation complex at ribosomal DNA promoters.
  3. Epigenetic Modifications: Methionyl-(-1)-angiogenin influences histone modifications and DNA methylation, thereby enhancing gene expression related to cell growth .

Data

Studies have demonstrated that methionyl-(-1)-angiogenin increases the number of actively transcribing rDNA units through epigenetic mechanisms involving histone acetylation and methylation .

Physical and Chemical Properties Analysis

Physical Properties

Methionyl-(-1)-angiogenin is a soluble protein under physiological conditions. Its solubility can be influenced by factors such as pH and ionic strength.

Chemical Properties

The chemical properties include:

  • Stability: Methionyl-(-1)-angiogenin displays stability under various conditions but may undergo degradation under extreme pH or temperature.
  • Reactivity: The presence of reactive thiol groups allows for potential interactions with other biomolecules.

Relevant data indicates that its activity can be modulated by environmental conditions, which may affect its therapeutic applications .

Applications

Scientific Uses

Methionyl-(-1)-angiogenin has several important applications in scientific research:

  • Cancer Research: Due to its role in promoting angiogenesis, it is studied for its potential implications in tumor growth and metastasis.
  • Regenerative Medicine: Its angiogenic properties make it a candidate for therapies aimed at tissue repair and regeneration.
  • Understanding Cellular Mechanisms: Research on methionyl-(-1)-angiogenin helps elucidate fundamental biological processes such as ribosomal biogenesis and stress responses in cells .
Introduction to Angiogenin: Structural and Functional Overview

Historical Discovery and Classification in the RNase A Superfamily

Angiogenin (ANG), initially isolated in 1985 from HT-29 human colon adenocarcinoma cell conditioned media, was identified through its capacity to induce blood vessel formation in experimental models [2] [4]. Despite sharing 65% sequence homology with pancreatic ribonuclease A (RNase A), ANG exhibits a substantially reduced (~10⁵–10⁶ fold) ribonucleolytic activity toward conventional RNA substrates [2] [4]. This functional divergence, coupled with its unique biological role in angiogenesis, led to its classification as RNase 5 within the vertebrate-specific RNase A superfamily [1] [6]. The designation highlights its distinct evolutionary trajectory and functional specialization compared to digestive RNases. ANG's RNase activity, although weak, is indispensable for its angiogenic function, as mutagenesis of catalytic residues (e.g., His114) ablates both enzymatic and biological activities [4].

Primary Structure Analysis: Methionyl-(-1) Variant and Post-Translational Modifications

The primary translation product of the human ANG gene is a 147-amino acid pre-protein comprising a 24-residue N-terminal signal peptide and a 123-amino acid mature polypeptide (14.4 kDa) [4] [6]. The methionyl-(-1) variant refers to the precursor form retaining the initiator methionine prior to signal peptide cleavage. Upon translocation into the endoplasmic reticulum, the signal peptide is proteolytically removed, generating the mature secreted form commencing with residue Q-1 (Gln) [4].

Table 1: Key Structural Features of Mature Angiogenin

FeatureDescriptionFunctional Significance
Length123 amino acidsMature secreted form after signal peptide removal
Disulfide BondsCys26-Cys81, Cys39-Cys92, Cys57-Cys107Stabilizes the kidney-shaped tertiary structure; essential for stability and function
Catalytic TriadHis13, Lys40, His114Mediates ribonucleolytic activity; essential for angiogenesis
Receptor Binding SiteResidues 58-70 (loop region)Binds cell surface receptors (e.g., plexin-B2) enabling cellular uptake
Nuclear Localization Signal (NLS)Residues 31-35 (Ile-Arg-Arg-Arg-Gln)Directs nuclear/nucleolar translocation after endocytosis
Gln117 PositionObstructs pyrimidine binding siteExplains low ribonucleolytic activity; mutation increases RNase activity [4]

The mature ANG structure adopts a characteristic "kidney-shaped" fold stabilized by three conserved disulfide bonds (Cys26-Cys81, Cys39-Cys92, Cys57-Cys107), distinguishing it from RNase A which possesses four disulfide bonds [4]. A critical structural determinant of its weak enzymatic activity is Gln117, which hydrogen bonds with Thr44, sterically hindering the pyrimidine base-binding pocket essential for efficient RNA cleavage [4]. Mutation of Gln117 significantly enhances RNase activity but disrupts angiogenic function, underscoring the necessity of precisely tuned enzymatic potency. While glycosylation is not a major PTM for ANG, its interaction with cellular ligands like actin and cell surface proteoglycans modulates its localization and activity [1].

Evolutionary Conservation and Species-Specific Gene Duplications

ANG genes exhibit a complex evolutionary pattern characterized by deep conservation across vertebrates alongside episodes of rapid, lineage-specific diversification driven by positive selection. Primate ANG displays strong signatures of positive diversifying selection, with 15 amino acid sites identified under significant selective pressure (dN/dS >1) [6]. These sites cluster in functional regions:

  • Active Site Vicinity: Sites 31, 32, 34, 117 (Type I/II) potentially modulate substrate access or catalytic efficiency [6].
  • Nuclear Localization Signal (NLS): Sites 31, 32, 34 (Type I/II) within the critical NLS (residues 31-35) likely influence nuclear targeting efficiency [6].
  • Receptor Binding Region: Sites 58, 60, 62, 66 (Type I) located within the cell-binding loop (residues 58-70) potentially affecting receptor interaction specificity [6].
  • Surface Clusters: Sites 52, 64, 76, 80, 113, 122 (Type I/II) involved in protein-protein or protein-ligand interactions [6].

Table 2: Evolutionary Dynamics of Angiogenin

Evolutionary FeatureObservationImplication
Primate Positive Selection15 sites under significant diversifying selection (dN/dS >1)Adaptive evolution likely driven by host-pathogen interactions or angiogenesis fine-tuning
Type I Sites (Radical Changes)Sites 31, 32, 34, 52, 66 (≥6 radical property changes)Major functional impact; e.g., site 66 (receptor binding loop) highly variable
Type II Sites (Moderate Changes)Sites 58, 60, 62, 64, 76, 80, 113, 117, 122Subtler modulation of structure/function
Conservation Paradox8/15 positively selected sites are conserved in broader RNase A superfamilySuggests selection acts on ANG-specific functions, not permissive structural positions
Rodent Gene ExpansionMultiple ANG paralogs in mice (6 genes, 3 pseudogenes) and rats (2 genes)Species-specific adaptation possibly related to reproductive biology or immunity
Conserved Functional DomainsCatalytic triad (H13, K40, H114), key disulfides, core structural elementsMaintenance of ribonucleolytic fold and essential angiogenic machinery

This pattern suggests adaptive evolution targeting ANG's specific functions—angiogenesis, potential immune roles (antimicrobial/antiviral activity), or coevolution with interacting partners [6]. While most mammals possess a single ANG gene, significant species-specific duplications occurred in rodents (e.g., 6 ANG genes/pseudogenes in mouse) [6]. In contrast, primates generally retain a single functional ANG gene, with rare pseudogenization events (e.g., Pygathrix nemaeus) [6]. Despite positive selection, core structural elements—the catalytic triad residues (His13, Lys40, His114), the three critical disulfide bonds, and the overall fold—remain highly conserved, ensuring preservation of its fundamental ribonucleolytic and cell-penetrating capacities essential for angiogenesis [1] [4] [6].

Properties

CAS Number

120298-94-4

Product Name

angiogenin, methionyl-(-1)-

Molecular Formula

C7H6N4

Synonyms

angiogenin, methionyl-(-1)-

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